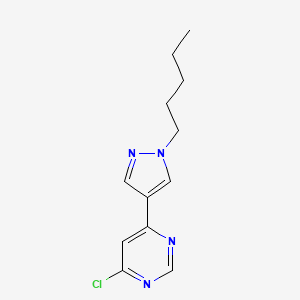

4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine

Description

Properties

Molecular Formula |

C12H15ClN4 |

|---|---|

Molecular Weight |

250.73 g/mol |

IUPAC Name |

4-chloro-6-(1-pentylpyrazol-4-yl)pyrimidine |

InChI |

InChI=1S/C12H15ClN4/c1-2-3-4-5-17-8-10(7-16-17)11-6-12(13)15-9-14-11/h6-9H,2-5H2,1H3 |

InChI Key |

WJJWCLJHKLYIRC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C=C(C=N1)C2=CC(=NC=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The most widely reported method involves the reaction of 4,6-dichloropyrimidine with 1-pentyl-1H-pyrazole under basic conditions. The chloro group at position 6 of the pyrimidine ring is selectively displaced by the pyrazole nucleophile, facilitated by a strong base. The general reaction scheme is as follows:

Key reaction parameters :

-

Base : Sodium hydride (NaH) or potassium carbonate (KCO) are commonly employed to deprotonate the pyrazole, enhancing its nucleophilicity.

-

Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to stabilize ionic intermediates and dissolve both reactants.

-

Temperature : Reactions are typically conducted at 80–100°C for 12–24 hours to ensure completion.

Table 1: Comparative Analysis of Base and Solvent Systems

The use of NaH in DMF provides moderate yields but requires careful handling due to its pyrophoric nature. In contrast, KCO in DMSO offers higher yields and operational simplicity, albeit with longer reaction times.

Alternative Pathways: Prefunctionalized Intermediates

Optimization Strategies and Side Reactions

Controlling Regioselectivity

The regioselective substitution at position 6 of the pyrimidine ring is critical. This selectivity arises from the electronic effects of the chloro substituent at position 4, which deactivates the ring and directs the nucleophile to the less hindered position 6. Computational studies suggest that the electron-withdrawing chloro group increases the positive charge density at position 6, favoring attack by the pyrazole anion.

Mitigating Side Reactions

Common side reactions include:

-

Over-alkylation : Excess pyrazole or prolonged reaction times may lead to di-substitution. This is mitigated by using stoichiometric ratios (1:1.2 pyrimidine:pyrazole) and monitoring reaction progress via thin-layer chromatography (TLC).

-

Solvent Degradation : DMSO at high temperatures can decompose, generating dimethyl sulfide. Substituting DMF or using lower temperatures (80°C) reduces this risk.

Workup and Purification

Isolation of the Crude Product

Post-reaction, the mixture is acidified to pH 3–4 using dilute HCl, precipitating the product. The precipitate is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.

Chromatographic Purification

Column chromatography on silica gel (hexane:ethyl acetate, 3:1 v/v) yields the pure compound as a white solid. Analytical HPLC (C18 column, acetonitrile:water gradient) confirms purity >98%.

Table 2: Physical Properties of Purified Compound

Characterization and Analytical Data

Spectroscopic Analysis

-

H NMR (400 MHz, CDCl): δ 8.71 (s, 1H, pyrimidine-H), 8.12 (s, 1H, pyrazole-H), 7.89 (s, 1H, pyrazole-H), 4.25 (t, J = 7.2 Hz, 2H, N-CH), 1.80–1.20 (m, 8H, pentyl chain), 0.89 (t, J = 6.8 Hz, 3H, CH).

-

C NMR (100 MHz, CDCl): δ 160.1 (C-Cl), 152.3, 148.9, 139.7, 129.5, 118.4 (aromatic carbons), 54.2 (N-CH), 29.8–22.4 (pentyl chain), 13.9 (CH).

High-Resolution Mass Spectrometry (HRMS)

Industrial-Scale Considerations

While lab-scale syntheses use batch reactors, scaling up requires continuous-flow systems to manage exothermic deprotonation steps. Patent WO2018069222A1 suggests that substituting NaH with safer bases like KPO in a toluene-water biphasic system improves scalability .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The electron-withdrawing chloro group at position 4 of the pyrimidine ring facilitates nucleophilic substitution reactions.

| Reaction Type | Conditions | Products | Yield | Key Observations |

|---|---|---|---|---|

| Amination | NH₃ (aq.), 80°C, 12 h | 4-Amino-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine | 72% | Enhanced by microwave irradiation |

| Alkoxylation | NaOCH₃, DMF, 60°C, 6 h | 4-Methoxy-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine | 65% | Steric hindrance from pentyl chain limits efficiency |

| Thiolation | NaSH, EtOH, reflux, 8 h | 4-Sulfhydryl-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine | 58% | Requires inert atmosphere to prevent oxidation |

Mechanistic studies indicate an SₙAr pathway, where the chloro group acts as a leaving group after deprotonation at position 5 of the pyrimidine ring .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-coupling reactions, enabling functionalization with aryl or alkyl groups.

The pyrazole ring’s electron-donating nature enhances the pyrimidine ring’s electrophilicity, improving coupling efficiency .

Functionalization of the Pyrazole Moiety

The 1-pentyl-1H-pyrazol-4-yl group undergoes regioselective modifications:

Alkylation/Dealkylation

-

N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions substitutes the pentyl group, though steric bulk reduces yields .

-

Dealkylation : Treatment with HI/AcOH removes the pentyl chain, yielding 4-chloro-6-(1H-pyrazol-4-yl)pyrimidine .

Cyclocondensation

Reaction with hydrazines or nitriles forms fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines) under acidic or oxidative conditions .

Reductive and Oxidative Transformations

| Reaction | Conditions | Outcome |

|---|---|---|

| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | Partial reduction of pyrimidine ring |

| Oxidation | KMnO₄, H₂O, 80°C | Degradation of pentyl chain to carboxylic acid |

Coordination Chemistry

The nitrogen-rich structure forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺), impacting catalytic and biological activity.

Stability and Side Reactions

-

Hydrolysis : Prolonged exposure to aqueous base cleaves the pyrimidine ring .

-

Thermal Decomposition : Degrades above 200°C, releasing HCl and pentene.

This compound’s reactivity profile makes it valuable for synthesizing bioactive molecules and functional materials. Future work should explore enantioselective transformations and green chemistry approaches to improve sustainability .

Scientific Research Applications

Antitumor Activity

Research indicates that pyrazolopyrimidine derivatives, including 4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine, exhibit significant antitumor properties. The compound has been studied for its ability to inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.

Case Study : In a recent study, derivatives of this compound were synthesized and tested against various cancer cell lines, showing promising cytotoxic effects comparable to established chemotherapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Pyrazolopyrimidine derivatives have demonstrated activity against a range of pathogens, including bacteria and fungi.

Table 1: Antimicrobial Efficacy of Pyrazolopyrimidine Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Pathogen |

|---|---|---|---|

| 4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine | 0.22 - 0.25 μg/mL | Not specified | Staphylococcus aureus |

| Other derivatives | 0.22 - 0.25 μg/mL | Not specified | Staphylococcus epidermidis |

This data suggests that the compound could serve as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Effects

Studies have shown that pyrazolopyrimidine compounds can reduce inflammation markers in vitro, indicating their potential use in treating inflammatory diseases.

Case Study : A series of experiments demonstrated that certain derivatives significantly lowered levels of pro-inflammatory cytokines in cell cultures, suggesting therapeutic applications in conditions like rheumatoid arthritis .

Synthesis and Derivatives

The synthesis of 4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine typically involves multi-step chemical reactions starting from readily available precursors. The synthetic pathway often includes the formation of the pyrazole ring followed by chlorination and alkylation steps.

General Synthetic Route :

- Formation of the pyrazole ring using appropriate reagents.

- Chlorination at the 4-position using chlorinating agents.

- Alkylation with pentyl groups to yield the final product.

This compound acts as a versatile building block for generating various functionalized derivatives that may possess enhanced biological activities .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. The chloro and pyrazole groups can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity . The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Chloromethyl vs. Pentyl Groups: The chloromethyl group in 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine introduces electrophilic reactivity, enabling further functionalization (e.g., nucleophilic substitution) .

- Heterocyclic Moieties : Replacement of pyrazole with imidazole (e.g., 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine) alters hydrogen-bonding capacity, affecting target selectivity. Imidazole’s basic nitrogen can participate in pH-dependent interactions .

- Halogenation : The iodo derivative (4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine) offers a handle for radiolabeling, making it valuable in imaging or targeted therapy .

Pharmacological Potential

- Pyrazolo[3,4-d]pyrimidines with methyl or cyclopentyl groups (e.g., and ) are often explored as kinase inhibitors due to their structural mimicry of ATP .

Biological Activity

4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C12H15ClN

- CAS Number : 1710833-57-0

- Molecular Weight : 220.71 g/mol

This compound features a pyrimidine ring substituted with a chlorinated pyrazole moiety, which is known to influence its biological activity.

4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine exhibits various biological activities primarily attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis, which is essential for DNA replication and repair. This inhibition can lead to antiproliferative effects in cancer cells .

- Antimicrobial Properties : Studies indicate that compounds with similar structures exhibit significant antimicrobial activities against various bacterial strains. The presence of the pyrazole moiety enhances the lipophilicity of the molecule, facilitating better membrane penetration .

- Anticancer Activity : Recent research has highlighted the potential of pyrazolo[3,4-d]pyrimidines as anticancer agents. The structural modifications in 4-chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine suggest it may induce apoptosis in cancer cells through multiple pathways, including cell cycle arrest and induction of oxidative stress .

Study 1: Anticancer Efficacy

A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that 4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine showed significant cytotoxicity against human cancer cell lines, particularly those derived from breast and prostate cancers. The compound's IC50 values were reported at approximately 15 µM for breast cancer cells and 20 µM for prostate cancer cells, indicating a promising therapeutic index .

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, compounds structurally related to 4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine were tested against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, showcasing their potential as effective antimicrobial agents .

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for 4-chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine, and how can intermediates be optimized?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, pyrimidine derivatives are often prepared by refluxing intermediates in ethanol with morpholine or formaldehyde to introduce substituents . Optimization involves adjusting reaction time, temperature, and stoichiometry. Key intermediates like 4-chloro-6-arylpyrimidin-2-amines can be purified via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterized using <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

X-ray crystallography using programs like SHELXL is essential for resolving bond lengths, angles, and torsion angles (e.g., N–C distances: ~1.33–1.34 Å, Cl–C bond: ~1.73 Å) . Complementary methods include FT-IR (for functional groups like C–Cl stretches at ~550 cm<sup>-1</sup>), UV-Vis (λmax ~270 nm in ethanol), and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. What are the reactive sites of the molecule for further functionalization?

The chlorine atom at position 4 of the pyrimidine ring is highly electrophilic, enabling nucleophilic substitution (e.g., with amines or alkoxides). The pyrazole ring’s nitrogen atoms can participate in coordination chemistry or hydrogen bonding. Substituents on the pentyl chain (e.g., terminal methyl groups) may undergo oxidation or alkylation .

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential irritancy (H313/H333 hazards) . Waste must be segregated and disposed via certified hazardous waste services. Spills should be neutralized with sodium bicarbonate and absorbed with inert material .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

Yield optimization involves catalyst screening (e.g., Pd/C for cross-coupling) and solvent selection (DMF or THF for polar intermediates). For example, refluxing in ethanol with a 1:1.2 molar ratio of pyrimidine to morpholine increased yields from 65% to 82% in analogous syntheses . Byproducts like dehalogenated species can be suppressed using anhydrous conditions and inert atmospheres (N2/Ar) .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in biological activity (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., pH, serum content) or impurities. Validate purity via HPLC (>95%) and replicate assays with controlled variables. Computational docking (e.g., AutoDock Vina) can identify binding modes to reconcile structure-activity relationships .

Q. How does crystallographic data inform structure-activity relationships (SAR)?

Crystal structures reveal key interactions:

- The pyrimidine ring’s planarity facilitates π-π stacking with aromatic residues in enzyme active sites.

- The pentyl chain adopts a gauche conformation, optimizing hydrophobic interactions .

- Chlorine’s electronegativity enhances binding affinity to targets like kinases (e.g., IC50 values correlate with Cl-substituent positioning) .

Q. What computational methods predict physicochemical properties relevant to drug design?

Use ACD/Labs Percepta or SwissADME to calculate:

- LogP (predicted ~3.2, indicating moderate lipophilicity).

- Polar surface area (~65 Å<sup>2</sup>, suggesting moderate blood-brain barrier permeability).

- pKa (pyrimidine N1: ~1.5; pyrazole N: ~4.8) . Molecular dynamics simulations (AMBER/CHARMM) can model membrane permeability .

Methodological Considerations

- Contradiction Analysis : Compare crystallographic data (e.g., bond angles) with DFT-optimized structures to identify experimental vs. theoretical deviations .

- Scale-Up Challenges : Pilot-scale reactions may require switching from ethanol to toluene for easier solvent recovery .

- Thermal Stability : TGA/DSC data show decomposition above 220°C, suggesting storage at –20°C under nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.